Ridaforolimus

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.

an mTOR inhibitor for the treatment of cance

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUROJSBIWGDYCN-GAUTUEMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84NO14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025942 | |

| Record name | Ridaforolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572924-54-0 | |

| Record name | Ridaforolimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572924-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ridaforolimus [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0572924540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ridaforolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ridaforolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rapamycin, 42-(dimethylphosphinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIDAFOROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48Z35KB15K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ridaforolimus: A Deep Dive into its Chemical Structure and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaforolimus, also known as AP23573 and MK-8669, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). As a semi-synthetic analog of rapamycin, it was developed to improve upon the pharmacokinetic properties of its natural predecessor. This compound plays a crucial role in regulating cell growth, proliferation, metabolism, and survival by targeting the mTOR signaling pathway, which is often dysregulated in various cancers. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

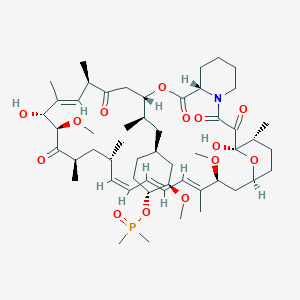

Chemical Structure

This compound is a complex macrolide characterized by a large lactone ring and several functional groups that are critical for its biological activity. It is a non-prodrug analogue of rapamycin.[1]

The chemical identity of this compound is defined by the following properties:

| Property | Value |

| IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(dimethylphosphoryl)oxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

| Molecular Formula | C₅₃H₈₄NO₁₄P |

| Molecular Weight | 990.21 g/mol |

| CAS Number | 572924-54-0 |

The structure of this compound is distinguished from rapamycin by the presence of a dimethylphosphinate group at the C-42 hydroxyl position. This modification enhances the molecule's aqueous solubility and stability.[2]

Synthesis of this compound

This compound is prepared via a semi-synthetic route starting from rapamycin, which is produced by fermentation of the bacterium Streptomyces hygroscopicus. The synthesis involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A key challenge in this synthesis is the presence of two secondary hydroxyl groups at positions 31 and 42, which necessitates a protection-deprotection strategy to achieve regioselectivity.

A patented method outlines a high-conversion process for the preparation of this compound.[3] This process is designed to be suitable for industrial-scale production.

Experimental Protocols

1. Protection of Rapamycin:

-

Objective: To protect both the 31- and 42-hydroxyl groups of rapamycin to prevent side reactions.

-

Procedure:

-

Dissolve Rapamycin in a suitable organic solvent (e.g., dichloromethane).

-

Add a base, such as imidazole or 2,6-lutidine.

-

Add triethylchlorosilane (TESCl) dropwise to the solution at a controlled temperature (e.g., 0°C).

-

Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

The resulting 31,42-bis(triethylsilyl) Rapamycin is then purified, typically by column chromatography.

-

2. Selective Deprotection:

-

Objective: To selectively remove the protecting group from the more sterically accessible 42-hydroxyl position.

-

Procedure:

-

Dissolve the 31,42-bis(triethylsilyl) Rapamycin in a solvent mixture.

-

Carefully add a dilute acid (e.g., sulfuric acid) to control the hydrolysis.

-

Monitor the reaction closely to ensure the selective removal of the 42-silyl ether, yielding 31-triethylsilyl Rapamycin.

-

Neutralize the reaction mixture and extract the product.

-

Purify the product to remove any remaining starting material or the fully deprotected rapamycin.

-

3. Phosphorylation:

-

Objective: To introduce the dimethylphosphinate group at the free 42-hydroxyl position.

-

Procedure:

-

Dissolve the 31-triethylsilyl Rapamycin in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Add a non-nucleophilic base, such as 3,5-lutidine.

-

Cool the mixture (e.g., to 0°C) and add dimethylphosphinic chloride.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the crude phosphorylated intermediate.

-

4. Final Deprotection:

-

Objective: To remove the remaining silyl protecting group from the 31-hydroxyl position to yield this compound.

-

Procedure:

-

Dissolve the crude product from the previous step in a suitable solvent.

-

Treat the solution with a dilute acid (e.g., sulfuric acid) to cleave the silyl ether.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture and extract the crude this compound.

-

Purify the final product using techniques such as flash chromatography.

-

Mechanism of Action: mTOR Inhibition

This compound exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes. mTOR is a downstream effector of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.

By inhibiting mTORC1, this compound prevents the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and ultimately results in cell cycle arrest and the inhibition of tumor cell growth and proliferation.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays.

| Assay | Cell Line | Parameter | Value |

| mTOR Inhibition | HT-1080 | IC₅₀ (p-S6) | 0.2 nM |

| mTOR Inhibition | HT-1080 | IC₅₀ (p-4E-BP1) | 5.6 nM |

| Cell Proliferation | Panel of cell lines | EC₅₀ | 0.2 - 2.3 nM |

In Vitro Assay Protocols

1. mTOR Inhibition Assay (Immunoblotting):

-

Objective: To determine the IC₅₀ of this compound for the inhibition of mTOR signaling.

-

Procedure:

-

Culture HT-1080 cells to an appropriate confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 2 hours).

-

Lyse the cells in a denaturing lysis buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phosphorylated S6 ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the immunoreactive proteins using enhanced chemiluminescence.

-

Quantify the band intensities to determine the concentration of this compound that inhibits the phosphorylation of S6 and 4E-BP1 by 50% (IC₅₀).

-

2. Cell Proliferation Assay:

-

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plates for a period that allows for at least three cell doublings (typically 72-120 hours).

-

Assess cell viability and proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or the Sulforhodamine B (SRB) assay.

-

Calculate the concentration of this compound that inhibits cell proliferation by 50% (EC₅₀).

-

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its chemical structure, optimized through semi-synthesis from rapamycin, provides improved pharmaceutical properties. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, is crucial for the ongoing research and development of this and other targeted cancer therapies. The provided experimental protocols offer a foundation for further investigation into the biological effects of this compound in various preclinical models.

References

- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique | MDPI [mdpi.com]

- 3. US20140058081A1 - Method for preparing 42-(dimethylphosphinate) rapamycin - Google Patents [patents.google.com]

Ridaforolimus: A Technical Guide to a Non-Prodrug Rapamycin Analog for mTOR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ridaforolimus (also known as AP23573 and MK-8669) is a potent and selective, non-prodrug analog of rapamycin that targets the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] Developed to improve upon the pharmacokinetic properties of earlier rapamycin derivatives, this compound exhibits enhanced aqueous solubility and stability.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a small-molecule inhibitor of mTOR, functioning as a non-prodrug, which means it is biochemically active without the need for metabolic modification.[5] It was developed through chemical modification of the rapamycin structure at the C40 position, a site distant from the binding sites of FKBP12 and mTOR, resulting in a dimethyl phosphinate derivative. This modification confers improved aqueous solubility and stability compared to its parent compound, sirolimus (rapamycin).[4][6] this compound has been investigated in numerous clinical trials for various cancers, including sarcomas and endometrial cancer.[3][6]

Mechanism of Action

This compound exerts its antiproliferative effects by selectively inhibiting mTOR complex 1 (mTORC1).[7] The mechanism involves the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[8] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, allosterically inhibiting mTORC1 kinase activity.[7]

The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth and proliferation. Specifically, this compound prevents the phosphorylation of key mTORC1 substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The dephosphorylation of these substrates leads to the inhibition of protein synthesis, ultimately resulting in cell cycle arrest, primarily in the G1 phase, and a decrease in cell size.[2][9]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. This compound specifically targets mTORC1 within this pathway.

Quantitative Data

Preclinical Efficacy

This compound has demonstrated potent antiproliferative activity across a broad range of cancer cell lines in vitro and has shown significant tumor growth inhibition in in vivo xenograft models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (mTOR inhibition) | 0.2 nM | HT-1080 (fibrosarcoma) | [9] |

| EC50 (VEGF production) | 0.1 nM | HT-1080 (fibrosarcoma) | [7] |

| EC50 (Cell proliferation) | 0.1 - 1 nM | Panel of sarcoma and endometrial cancer cell lines | [2] |

| Tumor Growth Inhibition | Significant at 1 and 3 mg/kg | SK-LMS-1 (sarcoma) xenograft | [2] |

| Tumor Growth Inhibition | Minimal efficacious dose: 0.3 mg/kg | AN3-CA (endometrial) xenograft | [2] |

Clinical Pharmacokinetics (Oral Administration)

Pharmacokinetic studies of oral this compound have been conducted in patients with advanced solid tumors.

| Parameter | Value | Patient Population | Reference |

| Cmax (at 40 mg dose) | Less than proportional increase with doses >40 mg | Advanced solid tumors | [10] |

| AUC0-∞ (at 40 mg dose) | Less than proportional increase with doses >40 mg | Advanced solid tumors | [10] |

| Terminal half-life (t1/2) | ~30 - 60 hours | Advanced solid tumors | [10] |

| Absolute Bioavailability | ~20% | Advanced solid tumors | [5] |

Clinical Efficacy in Sarcoma

This compound has been extensively studied in patients with advanced soft tissue and bone sarcomas.

| Study Phase | Endpoint | This compound | Placebo/Comparator | Hazard Ratio (HR) | p-value | Reference |

| Phase III (SUCCEED) | Median Progression-Free Survival (PFS) | 17.7 weeks | 14.6 weeks | 0.72 | 0.001 | [11] |

| Phase III (SUCCEED) | Median Overall Survival (OS) | 90.6 weeks | 85.3 weeks | 0.93 | 0.46 | [11] |

| Phase II | Clinical Benefit Response (CBR) Rate | 28.8% | N/A | N/A | N/A | [12] |

| Phase II | Median Progression-Free Survival (PFS) | 15.3 weeks | N/A | N/A | N/A | [12] |

Experimental Protocols

Western Blotting for mTOR Pathway Inhibition

This protocol describes the assessment of this compound-induced inhibition of mTORC1 signaling by measuring the phosphorylation status of its downstream effectors, S6 ribosomal protein and 4E-BP1.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., HT-1080 fibrosarcoma cells) at a density of 2-3 x 10^4 cells/mL in appropriate culture medium.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[9]

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

Rabbit anti-S6 Ribosomal Protein

-

Rabbit anti-phospho-4E-BP1 (Ser65)

-

Rabbit anti-4E-BP1

-

Mouse anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[9]

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the antiproliferative effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Seed exponentially growing cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Drug Treatment:

-

Treat the cells with serial dilutions of this compound (e.g., 0.0001 to 1000 nM) or vehicle control.

3. Incubation:

-

Incubate the plates for a period that allows for at least three cell doublings (typically 72-120 hours).[9]

4. Viability Assessment:

-

Measure cell viability using a suitable assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or Sulforhodamine B (SRB) assay, according to the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

1. Cell Implantation:

-

Subcutaneously implant human cancer cells (e.g., 2 x 10^6 AN3-CA endometrial cancer cells) into the flank of immunocompromised mice (e.g., female nude mice).[2]

2. Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

-

When tumors reach a predetermined size (e.g., 200 mm^3), randomize the mice into treatment and control groups.[13]

3. Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., 4% ethanol, 5% Tween-80, and 5% propylene glycol).[2]

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses (e.g., 0.1 to 10 mg/kg) on a specified schedule (e.g., 5 consecutive days per week).[2][13]

-

Administer the vehicle to the control group on the same schedule.

4. Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.

5. Data Analysis:

-

Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

-

Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Experimental Workflow Diagram

Combination Therapies and Rationale

The inhibition of mTORC1 by this compound can lead to a feedback activation of AKT signaling through the insulin-like growth factor 1 receptor (IGF-1R).[13] This feedback loop can potentially limit the antitumor efficacy of this compound as a single agent. This has provided a strong rationale for combining this compound with inhibitors of upstream signaling components, such as IGF-1R antibodies (e.g., dalotuzumab) or AKT inhibitors, to achieve a more complete pathway inhibition and potentially enhanced antitumor activity.[13]

References

- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rapamycin.us [rapamycin.us]

- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Phase I/IIa trial of the mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor this compound versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II study of the mammalian target of rapamycin inhibitor this compound in patients with advanced bone and soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Preclinical Journey of MK-8669 (Ridaforolimus): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development and history of MK-8669, also known as ridaforolimus (and formerly as deforolimus or AP23573). This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] This document details the key preclinical data, experimental methodologies, and the historical context of its development, offering valuable insights for researchers in oncology and drug discovery.

Executive Summary

MK-8669 is a rapamycin analog that acts as a small-molecule inhibitor of mTOR.[1][3] Developed by ARIAD Pharmaceuticals and later co-developed with Merck & Co., MK-8669 demonstrated significant anti-proliferative and anti-tumor activity in a range of preclinical cancer models.[1][4] Its mechanism of action involves binding to the intracellular protein FKBP12, with the resulting complex allosterically inhibiting mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways crucial for cancer cell growth and proliferation. Preclinical studies established its potency, selectivity, and in vivo efficacy, paving the way for its clinical evaluation in various solid tumors and hematologic malignancies.[5]

History and Development

The journey of MK-8669 began at ARIAD Pharmaceuticals, where it was identified as AP23573.[4] As a novel mTOR inhibitor, it showed promise in preclinical studies for its anti-cancer properties.[3][5] In August 2005, the U.S. Food and Drug Administration (FDA) granted orphan drug status to AP23573 for the treatment of soft-tissue and bone sarcomas.

A significant milestone in its development was the global collaboration agreement between ARIAD Pharmaceuticals and Merck & Co. in July 2007 to jointly develop and commercialize AP23573 for cancer indications.[1] Following this, the compound was designated MK-8669 by Merck. The collaboration aimed to advance the molecule into late-stage clinical trials, with a Phase 3 trial in patients with metastatic soft-tissue and bone sarcomas initiated in 2007.[6]

On May 5, 2010, a broader clinical development and marketing agreement was announced between ARIAD and Merck.[1] Merck planned to submit a New Drug Application (NDA) to the FDA and a marketing application in the European Union in 2011.[1] However, the FDA formally rejected the application in June 2012, leading to the withdrawal of the European Medicines Agency application in November 2012.[1] Despite this setback in oncology, a formulation of this compound was later developed by Medinol for use in drug-eluting stents.[4]

Mechanism of Action and Signaling Pathway

MK-8669 exerts its therapeutic effect by selectively targeting the mTOR signaling pathway, a central regulator of cellular processes dysregulated in many cancers.

Molecular Interaction

MK-8669, like its parent compound rapamycin, first binds to the ubiquitously expressed intracellular protein, FK506-binding protein 12 (FKBP12). This drug-protein complex then directly interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction allosterically inhibits the kinase activity of mTOR, specifically within the mTOR Complex 1 (mTORC1).

mTORC1 Signaling Pathway

The inhibition of mTORC1 by the MK-8669-FKBP12 complex disrupts the phosphorylation of key downstream effectors, primarily the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the inhibition of protein synthesis and cell cycle progression, ultimately resulting in a cytostatic effect on cancer cells.

Caption: MK-8669 mTORC1 Signaling Pathway.

Preclinical Quantitative Data

The preclinical evaluation of MK-8669 generated significant quantitative data, highlighting its potency and activity across various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (mTOR Inhibition) | HT-1080 | 0.2 nM | [7] |

| IC50 (p-S6 Inhibition) | HT-1080 | 0.2 nM | [7] |

| IC50 (p-4E-BP1 Inhibition) | HT-1080 | 5.6 nM | [7] |

| EC50 (Anti-proliferative) | Various | 0.2 - 2.3 nM | [7] |

Table 1: In Vitro Potency of MK-8669

| Cancer Type | Xenograft Model | Dosing Schedule | Result | Reference |

| Sarcoma | SK-LMS-1 | 10 mg/kg, i.p., 5 days/week | Significant tumor growth inhibition | [8] |

| Endometrial | AN3-CA | 1-10 mg/kg, i.p., 5 days/week | Dose-dependent tumor growth inhibition | [8] |

| Prostate | PC-3 | Not Specified | Significant anti-tumor effects | [7] |

| Colon | HCT-116 | Not Specified | Significant anti-tumor effects | [7] |

| Breast | MCF7 | Not Specified | Significant anti-tumor effects | [7] |

| Pancreas | PANC-1 | Not Specified | Significant anti-tumor effects | [7] |

| Lung | A549 | Not Specified | Significant anti-tumor effects | [7] |

Table 2: In Vivo Efficacy of MK-8669 in Xenograft Models

Key Experimental Protocols

Detailed methodologies were crucial for the preclinical assessment of MK-8669. Below are protocols for key experiments.

Western Blot Analysis for mTOR Pathway Inhibition

This protocol was used to assess the phosphorylation status of mTORC1 downstream targets, S6K and 4E-BP1, in response to MK-8669 treatment.

1. Cell Culture and Treatment:

-

HT-1080 fibrosarcoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were then treated with varying concentrations of MK-8669 (e.g., 0, 1, 10, 100 nM) for 24 hours.

2. Protein Extraction:

-

After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates were collected, sonicated briefly, and centrifuged at 14,000 rpm for 15 minutes at 4°C.

-

The supernatant containing the total protein was collected, and protein concentration was determined using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-15% gradient gel and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

-

After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot Experimental Workflow.

Cell Proliferation Assay

This assay was employed to determine the anti-proliferative effect of MK-8669 on cancer cell lines.

1. Cell Seeding:

-

Cancer cells (e.g., HT-1080) were seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

-

A serial dilution of MK-8669 was prepared, and cells were treated with a range of concentrations (e.g., 0.01 nM to 1 µM) for 72 hours.

3. Viability Assessment:

-

After the incubation period, cell viability was assessed using a metabolic assay such as MTT or CellTiter-Glo.

-

For the MTT assay, MTT reagent was added to each well and incubated for 2-4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was read at 570 nm.

-

For the CellTiter-Glo assay, the reagent was added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured.

4. Data Analysis:

-

The percentage of cell viability was calculated relative to the vehicle-treated control cells.

-

The EC50 value, the concentration of the compound that inhibits cell proliferation by 50%, was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of MK-8669 in a mouse model.

1. Animal Model:

-

Female athymic nude mice (6-8 weeks old) were used.

-

All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Tumor Implantation:

-

Human cancer cells (e.g., 5 x 106 SK-LMS-1 cells) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Randomization:

-

Tumors were allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Mice were then randomized into control and treatment groups.

4. Drug Administration:

-

The control group received the vehicle solution.

-

The treatment group received MK-8669 administered intraperitoneally (i.p.) or orally (p.o.) at specified doses and schedules (e.g., 10 mg/kg, daily for 5 days a week).[8]

5. Efficacy Evaluation:

-

Tumor volume was measured regularly (e.g., twice a week) using calipers.

-

Animal body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumors were excised and weighed.

6. Data Analysis:

-

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Statistical analysis was performed to determine the significance of the anti-tumor effect.

Caption: In Vivo Xenograft Study Workflow.

Conclusion

The preclinical development of MK-8669 (this compound) established it as a potent and selective mTOR inhibitor with significant anti-cancer activity in a variety of in vitro and in vivo models. The comprehensive preclinical data package, including detailed mechanistic studies and robust efficacy data, provided a strong rationale for its advancement into clinical trials. While its journey to market approval for oncology indications faced challenges, the foundational preclinical work remains a valuable case study for researchers in the field of targeted cancer therapy and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Drug evaluation: AP-23573--an mTOR inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Details [gisttrials.org]

- 5. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ariad Pharmaceuticals, Inc. Announces Global Phase 3 Clinical Trial Plans For AP23573 With Sarcoma Alliance And Achievement Of Key Regulatory Milestones At Investor & Analyst Day - BioSpace [biospace.com]

- 7. The Startling History Behind Merck's New Cancer Blockbuster [forbes.com]

- 8. researchgate.net [researchgate.net]

Ridaforolimus: A Technical Guide to its Binding Affinity with the FKBP12-mTOR Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaforolimus (also known as AP23573 and MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] As a non-prodrug analog of rapamycin, this compound exhibits improved aqueous solubility, stability, and a higher affinity for its target complex compared to its predecessor.[3][4] This technical guide provides an in-depth analysis of the binding affinity of this compound to the FKBP12-mTOR complex, detailing the mechanism of action, quantitative binding data, and the experimental protocols used to determine these interactions.

This compound exerts its inhibitory effect through a well-defined mechanism. It first forms a high-affinity intracellular complex with the 12-kDa FK506-binding protein (FKBP12).[3][5][6] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.[7][8] This inhibition disrupts downstream signaling pathways, including the phosphorylation of p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and the suppression of tumor growth.[3][4]

Quantitative Binding Affinity Data

| Interacting Molecules | Dissociation Constant (Kd) | Experimental Method | Reference |

| Rapamycin - FKBP12 | 0.24 nM | Isothermal Titration Calorimetry (ITC) | [9] |

| Rapamycin-FKBP12 Complex - FRB Domain of mTOR | 12 nM | Not Specified | |

| This compound - FKBP12 | Not available; stated to have higher affinity than rapamycin | - | [3][4] |

| This compound-FKBP12 Complex - mTORC1 | IC50 of 0.2 nM (in HT-1080 cells) | Cell-based assay | [2][10][11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Figure 1: Simplified mTOR Signaling Pathway and Inhibition by this compound.

Figure 2: General Experimental Workflows for Binding Affinity Determination.

Figure 3: Logical Relationship of Ternary Complex Formation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of binding affinities. While specific protocols for this compound are proprietary, the following methodologies, adapted from established procedures for rapamycin and its analogs, provide a framework for such investigations.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique that measures real-time biomolecular interactions.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) for the binding of this compound to FKBP12 and the subsequent binding of the complex to the FRB domain of mTOR.

Materials:

-

Recombinant human FKBP12

-

Recombinant human FRB domain of mTOR

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of FKBP12:

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant FKBP12 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 Resonance Units, RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

This compound-FKBP12 Binding Analysis:

-

Prepare a series of this compound concentrations in running buffer.

-

Inject the this compound solutions over the FKBP12-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Regenerate the surface between cycles using a suitable regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5).

-

-

Ternary Complex Formation Analysis:

-

Saturate the FKBP12-immobilized surface with a high concentration of this compound to form the this compound-FKBP12 complex.

-

Prepare a series of concentrations of the FRB domain of mTOR in running buffer.

-

Inject the FRB solutions over the this compound-FKBP12 complex.

-

Monitor the association and dissociation of the FRB domain.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of this compound binding to FKBP12.

Materials:

-

Recombinant human FKBP12

-

This compound

-

ITC instrument

-

Titration buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Dialyze purified FKBP12 extensively against the titration buffer.

-

Dissolve this compound in the final dialysis buffer to minimize heat of dilution effects.

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the sample cell with FKBP12 (e.g., 10-20 µM).

-

Load the injection syringe with this compound (e.g., 100-200 µM).

-

Perform a series of small injections (e.g., 2-5 µL) of this compound into the FKBP12 solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a target protein (FKBP12).

Objective: To determine the inhibition constant (Ki) of this compound for FKBP12.

Materials:

-

Recombinant human FKBP12

-

Radiolabeled ligand with known affinity for FKBP12 (e.g., [³H]-FK506)

-

Unlabeled this compound

-

Scintillation counter and vials

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Glass fiber filters

Procedure:

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of FKBP12 and a fixed concentration of [³H]-FK506 (typically at or below its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation:

-

Incubate the reactions at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a high-affinity inhibitor of mTORC1, acting through a mechanism that requires the formation of a ternary complex with FKBP12. While precise, publicly available binding constants for this compound remain elusive, its enhanced affinity over rapamycin is well-documented. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the binding kinetics and thermodynamics of this compound and other mTOR inhibitors, which is essential for the continued development and optimization of this important class of therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]

- 5. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

Ridaforolimus: A Technical Guide to Cellular Uptake, Metabolism, and Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cellular processes involving ridaforolimus, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound (also known as AP23573 or MK-8669) is a non-prodrug analog of rapamycin with improved pharmaceutical properties, including better aqueous solubility and stability[1][2]. It has been extensively studied for its antitumor activity across a range of malignancies, including soft tissue and bone sarcomas, as well as endometrial, breast, and prostate cancers[1][3][4]. This guide details its cellular entry, metabolic fate, and the molecular pathways it modulates within cancer cells, supported by quantitative data and experimental methodologies.

Cellular Uptake and Efflux

The entry of this compound into cancer cells is a critical first step for its therapeutic activity. Like other rapamycin analogs ('rapalogs'), it is a lipophilic macrocycle capable of permeating the cell membrane to reach its cytosolic target[5]. However, its intracellular concentration is actively regulated by efflux pumps. This compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively expels xenobiotics from the cell[1][2]. The overexpression of P-gp is a known mechanism of multidrug resistance in cancer, and it can therefore influence the efficacy of this compound by reducing its intracellular accumulation.

Caption: Cellular uptake via diffusion and efflux via P-glycoprotein pump.

Intracellular Mechanism of Action: The mTORC1 Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its hyperactivation is a common feature in many human cancers[6][7][8]. This compound exerts its antitumor effects by selectively inhibiting the mTOR complex 1 (mTORC1).

Upon entering the cell, this compound forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12)[1][6]. This this compound-FKBP12 complex then binds directly to the FKBP12-rapamycin binding (FRB) domain of mTOR, allosterically inhibiting the kinase activity of the mTORC1 complex[6]. This inhibition prevents the phosphorylation of key downstream effectors critical for protein synthesis and cell cycle progression:

-

Ribosomal Protein S6 Kinase 1 (p70S6K): Inhibition of p70S6K phosphorylation prevents the subsequent phosphorylation of the S6 ribosomal protein (S6), leading to a shutdown of ribosome biogenesis and translation of specific mRNAs[1][2].

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the translation initiation complex. By blocking 4E-BP1 phosphorylation, this compound sequesters eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation, such as cyclins and c-Myc[6][8].

The net result of mTORC1 inhibition is a predominantly cytostatic effect, characterized by cell cycle arrest in the G0/G1 phase, reduced cell size, and potent antiproliferative activity[1][3][9].

Caption: this compound inhibits the mTORC1 signaling pathway.

Metabolism of this compound

Systemic metabolism of this compound primarily occurs in the liver. It is predominantly metabolized by the cytochrome P450 3A (CYP3A) enzyme system[1][2]. This is a critical consideration for drug development and clinical application, as co-administration of this compound with strong inhibitors or inducers of CYP3A can significantly alter its plasma concentrations, potentially leading to increased toxicity or reduced efficacy[1]. While systemic metabolism is well-characterized, specific metabolic pathways for this compound within cancer cells have not been extensively detailed in the reviewed literature.

Effects on Cancer Cell Metabolism

Beyond inhibiting protein synthesis, mTORC1 is a master regulator of cellular metabolism. Its inhibition by this compound can induce significant metabolic reprogramming in cancer cells. One key mechanism is through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF1α), a transcription factor that promotes glycolysis[10]. mTORC1 can increase both the transcription and translation of HIF1α. Consequently, treatment with this compound can decrease HIF1α expression and its transcriptional activity, even under hypoxic conditions, leading to reduced glycolytic flux[10]. This effect on glucose metabolism is a crucial component of its antitumor activity[9].

Caption: this compound inhibits mTORC1, affecting metabolic pathways.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various biochemical and cell-based assays.

Table 1: In Vitro Potency of this compound

| Parameter | Assay Type | Value | Cell Line / System | Citation |

|---|---|---|---|---|

| IC₅₀ (mTOR Kinase) | Biochemical Assay | 0.2 nM | Cell-free | [6] |

| EC₅₀ (VEGF Production) | Cell-based Assay | 0.1 nM | Not specified | [6] |

| IC₅₀ (p-S6 Inhibition) | Immunoblot | 0.2 nmol/L | HT-1080 Fibrosarcoma | [11] |

| IC₅₀ (p-4E-BP1 Inhibition) | Immunoblot | 5.6 nmol/L | HT-1080 Fibrosarcoma | [11] |

| PD Effect (mTOR Inhibition) | Immunoblot (PBMCs) | 96% median inhibition | Human Patients |[12] |

Table 2: Antiproliferative Activity (EC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nmol/L) | Citation |

|---|---|---|---|

| Multiple Lines | Sarcoma | ~0.1 - 1.0 | [13] |

| Multiple Lines | Endometrial | ~0.1 - 1.0 | [13] |

| HCT-116 | Colon | Broad Activity | [6] |

| MCF7 | Breast | Broad Activity | [6] |

| PC-3 | Prostate | Broad Activity | [6] |

| A549 | Lung | Broad Activity | [6] |

| PANC-1 | Pancreas | Broad Activity |[6] |

Note: Broad antiproliferative activity was demonstrated across these cell lines, with specific EC₅₀ values for most falling within the 0.1 to 1 nmol/L range as shown for sarcoma and endometrial lines.[6][13]

Key Experimental Protocols

The characterization of this compound's activity relies on standardized molecular and cellular biology techniques.

Protocol 1: Immunoblotting for mTOR Pathway Inhibition

This protocol is used to quantify the dose-dependent inhibition of mTORC1 downstream targets.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT-1080 fibrosarcoma) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control for a specified duration (e.g., 24-72 hours)[6].

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors[11].

-

Protein Quantification: Clarify lysates by centrifugation. Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equivalent amounts of total protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for phospho-S6 (S235/236), phospho-4E-BP1 (Ser65/Thr70), and a loading control (e.g., GAPDH or pan-actin)[11][14].

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometrically quantify the band intensities. Normalize the phosphoprotein signals to the loading control to determine the relative inhibition compared to the vehicle-treated control[11].

Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol assesses the antitumor efficacy of this compound in a living model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., SK-LMS-1 sarcoma or AN3-CA endometrial) into the flank of immunocompromised mice (e.g., female nude mice)[13].

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and vehicle control groups[13].

-

Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal injection) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) on an intermittent dosing schedule[6][13]. The vehicle group receives the drug-free vehicle.

-

Monitoring: Measure tumor volumes (e.g., with calipers) and mouse body weights regularly throughout the study.

-

Pharmacodynamic Analysis (Optional): At specified time points post-treatment (e.g., 6, 24, 72 hours), harvest tumors for immunoblot analysis of mTOR pathway markers as described in Protocol 1[11].

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size. Calculate tumor growth inhibition (TGI) for each treatment group and assess statistical significance.

Caption: Experimental workflow for pharmacodynamic analysis of this compound.

Conclusion

This compound is a potent mTORC1 inhibitor that readily enters cancer cells, though its intracellular levels can be modulated by P-gp mediated efflux. Its mechanism of action is well-defined, involving the formation of a complex with FKBP12 to allosterically inhibit mTORC1, leading to a shutdown of protein translation and cell proliferation. This activity is complemented by significant effects on cancer cell metabolism, primarily through the downregulation of the HIF1α pathway. The quantitative data from numerous preclinical studies confirm its high potency at low nanomolar concentrations. The experimental protocols outlined herein provide a robust framework for further investigation into the molecular effects of this compound and the development of predictive biomarkers to guide its clinical use.

References

- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]

- 3. Antitumor activity of this compound and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. rapamycin.us [rapamycin.us]

- 7. Mechanisms of mTOR inhibitor resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]

- 9. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Ridaforolimus-Induced Autophagy and Apoptosis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which ridaforolimus, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), induces the cellular processes of autophagy and apoptosis. This document details the core signaling pathways, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex interactions to support advanced research and development in oncology.

Core Mechanism: this compound and mTORC1 Inhibition

This compound is a non-prodrug analog of rapamycin that exhibits improved stability and solubility.[1] Its primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds directly to and allosterically inhibits the mTOR complex 1 (mTORC1).[2]

mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, metabolism, and survival.[3] It functions as a downstream effector of the frequently hyperactivated PI3K/Akt signaling pathway in cancer.[3][4] By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inhibition of these targets disrupts cap-dependent translation and protein synthesis, leading to cell cycle arrest, primarily at the G1 to S-phase transition, and a reduction in cell proliferation.[2][3]

This compound-Induced Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis.[5] mTORC1 is a critical negative regulator of autophagy.[6] Under normal conditions, active mTORC1 phosphorylates and inactivates the ULK1/2 complex (containing ATG13 and FIP200), which is essential for initiating the formation of the autophagosome.[7]

By inhibiting mTORC1, this compound relieves this inhibitory phosphorylation, thereby activating the ULK1 complex.[7] This activation initiates a cascade of events leading to the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. While information on this compound's specific relationship with autophagy is limited in preclinical studies, its mechanism as an mTOR inhibitor strongly suggests it is a potent inducer of this process, similar to other rapalogs like everolimus.[7][8]

The role of drug-induced autophagy can be context-dependent, acting as either a cytoprotective mechanism that promotes cell survival under stress or a cytotoxic process that contributes to cell death.[7]

This compound-Induced Apoptosis

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. While the primary effect of this compound is often cytostatic (growth arrest), mTOR inhibition can also lead to apoptosis, particularly in cells reliant on the PI3K/Akt pathway for survival.[3][9] The precise mechanisms are complex and can involve:

-

Inhibition of Pro-Survival Signals : The PI3K/Akt/mTOR pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of this pathway can therefore lower the threshold for apoptosis.

-

Crosstalk with Autophagy : The relationship between autophagy and apoptosis is intricate. In some contexts, extensive or prolonged autophagy can transition into autophagic cell death. Conversely, key proteins are shared and regulate both pathways.

Crosstalk Between Autophagy and Apoptosis

A critical molecular link between autophagy and apoptosis is the protein Beclin-1. Beclin-1 is a core component of the Vps34 lipid kinase complex necessary for autophagy initiation.[10] It is also known to interact with anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[11] This interaction inhibits the pro-autophagic function of Beclin-1.

During apoptosis, effector caspases (like caspase-3) can cleave Beclin-1.[11][12] This cleavage generates fragments that are unable to induce autophagy. Furthermore, the C-terminal fragment of cleaved Beclin-1 can translocate to the mitochondria, enhancing the release of pro-apoptotic factors like cytochrome c and sensitizing the cell to apoptosis.[11][13] This creates a feedback loop where apoptosis actively shuts down the potentially protective autophagy pathway and amplifies the apoptotic signal.

Quantitative Data Summary

The following tables summarize the quantitative data on the potency and pharmacodynamic effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / System | Reference |

|---|---|---|---|

| mTOR Kinase Activity (IC50) | 0.2 nM | Biochemical Assay | [2] |

| p-S6 Phosphorylation (IC50) | 0.2 nmol/L | HT-1080 Fibrosarcoma | [14] |

| p-4E-BP1 Phosphorylation (IC50) | 5.6 nmol/L | HT-1080 Fibrosarcoma | [14] |

| VEGF Production (EC50) | 0.1 nM | Not Specified |[2] |

Table 2: Pharmacodynamic Effects of this compound in a Phase 1 Clinical Trial

| Tissue Sample | Marker Measured | Observation | Reference |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | Median inhibition of 96% within 1 hour of first dose. | [15] |

| Skin | p-4E-BP1 / pS6 | Evidence of mTOR inhibition at all dose cohorts. | [15] |

| Tumor Specimens | p-4E-BP1 / pS6 | Inhibition of mTOR detected in 1 of 3 patients analyzed. |[15] |

Detailed Experimental Protocols

Investigating this compound-induced autophagy and apoptosis requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Western Blotting for Autophagy and Apoptosis Markers

-

Principle : This technique quantifies changes in the expression levels and post-translational modifications (e.g., cleavage, lipidation) of key proteins involved in autophagy and apoptosis. Key autophagy markers include the conversion of LC3-I to lipidated LC3-II (a hallmark of autophagosome formation) and degradation of p62/SQSTM1. Apoptosis markers include the cleavage of Caspase-3 and its substrate, PARP.[16][17]

-

Methodology :

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for different time points. Include vehicle-treated cells as a negative control.

-

Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-LC3, anti-p62, anti-cleaved Caspase-3, anti-PARP, anti-Beclin-1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize target protein levels to the loading control.

-

Immunofluorescence for LC3 Puncta Formation

-

Principle : This microscopy-based technique visualizes the subcellular localization of LC3. During autophagy, cytosolic LC3-I is converted to LC3-II and recruited to the autophagosome membrane, appearing as distinct puncta (dots) within the cell. An increase in the number of LC3 puncta per cell is indicative of autophagy induction.[16][17]

-

Methodology :

-

Cell Culture : Grow cells on sterile glass coverslips in a multi-well plate.

-

Treatment : Treat cells with this compound as described for Western blotting.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization : Wash with PBS and permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block with 1% BSA in PBST for 30-60 minutes.

-

Primary Antibody Incubation : Incubate with an anti-LC3 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining : (Optional) Stain nuclei with DAPI for 5 minutes.

-

Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis : Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Principle : This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or APC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18][19]

-

Methodology :

-

Cell Culture and Treatment : Treat cells in suspension or adherent cells (which are then trypsinized) with this compound. Collect both the supernatant and adherent cells to include any detached apoptotic cells.

-

Cell Washing : Wash the cells twice with cold PBS.

-

Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining : Add fluorescently-labeled Annexin V (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation :

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

References

- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rapamycin.us [rapamycin.us]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting Apoptosis, Autophagy, and Necrosis | Springer Nature Experiments [experiments.springernature.com]

- 6. mTOR inhibitor RAD001 (everolimus) induces apoptotic, not autophagic cell death, in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]

- 8. RAD001 (Everolimus) induces autophagy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beclin 1 cleavage by caspase-3 inactivates autophagy and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioradiations.com [bioradiations.com]

- 17. Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

The Pharmacokinetics and Pharmacodynamics of Oral Ridaforolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaforolimus (formerly deforolimus, AP23573, MK-8669) is a potent and selective, orally administered, non-prodrug analog of rapamycin that inhibits the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key therapeutic target in oncology. This compound binds to the intracellular protein FKBP12, and the resulting complex inhibits mTOR Complex 1 (mTORC1), a central signaling hub that is frequently hyperactivated in human cancers. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of oral this compound, summarizing key clinical data and experimental methodologies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the mTORC1 signaling pathway. This inhibition disrupts the phosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to a decrease in protein synthesis, cell size, and proliferation, ultimately resulting in cell cycle arrest, primarily at the G1 phase.

Pharmacokinetics

Oral this compound exhibits slow absorption with nonlinear blood pharmacokinetics. Its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it is also a substrate for P-glycoprotein (P-gp).

Table 1: Pharmacokinetic Parameters of Single-Dose Oral this compound in Cancer Patients

| Parameter | 40 mg Dose | Reference |

| Cmax (Maximum Concentration) | Varies; less than dose-proportional increase >40 mg | |

| Tmax (Time to Cmax) | 2 - 3 hours | |

| AUC₀-∞ (Area Under the Curve) | Varies; less than dose-proportional increase >40 mg | |

| t½ (Terminal Half-life) | 35 - 70 hours (median); 42.0 hours (mean) | |

| Absolute Bioavailability | ~20% |

Drug-Drug Interactions

Co-administration of this compound with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations.

Table 2: Effect of CYP3A4 Modulators on this compound Pharmacokinetics

| Co-administered Drug | This compound Dose | Effect on this compound PK | Geometric Mean Ratio (90% CI) | Reference |

| Ketoconazole (Strong CYP3A4 Inhibitor) | 5 mg single dose, then 2 mg with ketoconazole | Increased AUC₀-∞ and Cmax | AUC₀-∞: 8.51 (6.97, 10.39)Cmax: 5.35 (4.40, 6.52) | |

| Rifampin (Strong CYP3A4 Inducer) | 40 mg single dose | Decreased AUC₀-∞ and Cmax | AUC₀-∞: 0.57 (0.41, 0.78)Cmax: 0.66 (0.49, 0.90) |

Pharmacodynamics

The pharmacodynamic activity of this compound is assessed by measuring the inhibition of mTOR signaling in both peripheral blood mononuclear cells (PBMCs) and tumor tissue. This is typically achieved by quantifying the phosphorylation status of downstream markers such as 4E-BP1 and S6.

Table 3: Pharmacodynamic Effects of this compound

| Biomarker | Tissue | Effect | Onset and Duration | Reference |

| Phospho-4E-BP1 (p-4E-BP1) | PBMCs | Potent Inhibition | Rapid (within 1 hour) and sustained (>90% inhibition) during dosing period. | |

| Phospho-S6 (pS6) | Skin, Tumor | Inhibition | Observed in skin across all dose levels; detected in tumor tissue in some patients after 2-3 doses. |

Experimental Protocols